molecular formula C10H10Cl2Ti B8047692 Bis(cyclopentadienyl)titanium dichloride, 99+% (Titanocene dichloride)

Bis(cyclopentadienyl)titanium dichloride, 99+% (Titanocene dichloride)

Cat. No.: B8047692
M. Wt: 248.96 g/mol
InChI Key: XKLWATAZDMHTSH-UHFFFAOYSA-L
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Description

Bis(cyclopentadienyl)titanium dichloride: Titanocene dichloride , is a coordination complex with the chemical formula (C5H5)2TiCl2 . This compound is notable for its applications in organic synthesis, catalysis, and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: Titanocene dichloride can be synthesized through the reaction of titanium tetrachloride (TiCl4) with cyclopentadiene (C5H6). The reaction typically occurs in a solvent such as ether or benzene at temperatures around 0°C to room temperature. The general reaction can be represented as: $$\text{TiCl}_4 + 2 \text{C}_5\text{H}_6 \rightarrow \text{(C}_5\text{H}_5)_2\text{TiCl}_2 + 2 \text{HCl}$$

Industrial Production Methods: On an industrial scale, the synthesis of Titanocene dichloride involves similar reaction conditions but is carried out in large reactors with continuous monitoring to ensure product purity and yield. The process may also include purification steps such as recrystallization to obtain the desired 99+% purity.

Chemical Reactions Analysis

Types of Reactions: Titanocene dichloride undergoes various types of reactions, including:

  • Oxidation: It can be oxidized to form titanocene dioxide (Cp2TiO2) by reacting with oxygen or peroxides.

  • Reduction: Reduction reactions can produce titanocene hydride (Cp2TiH2) when treated with hydrogen gas.

  • Substitution: The chloride ligands can be substituted with other ligands such as alcohols, amines, or phosphines.

Common Reagents and Conditions:

  • Oxidation: Oxygen, hydrogen peroxide, or organic peroxides.

  • Reduction: Hydrogen gas, sodium borohydride.

  • Substitution: Alcohols, amines, phosphines, and various solvents.

Major Products Formed:

  • Titanocene dioxide (Cp2TiO2)

  • Titanocene hydride (Cp2TiH2)

  • Substituted titanocenes with different ligands.

Scientific Research Applications

Titanocene dichloride has a wide range of applications in scientific research:

  • Catalysis: It is used as a catalyst in organic synthesis, particularly in olefin polymerization and hydrogenation reactions.

  • Medicinal Chemistry: Titanocene dichloride has been studied for its potential anticancer properties, as it can induce apoptosis in cancer cells.

  • Organic Synthesis: It is employed in various organic transformations, including the activation of small molecules and the formation of carbon-carbon bonds.

Mechanism of Action

The mechanism by which Titanocene dichloride exerts its effects involves its interaction with biological molecules and pathways:

  • Molecular Targets: It interacts with DNA and proteins, leading to the disruption of cellular processes.

  • Pathways Involved: The compound can induce oxidative stress and generate reactive oxygen species, which contribute to its cytotoxic effects in cancer cells.

Comparison with Similar Compounds

Titanocene dichloride is compared with other similar compounds such as:

  • Ferrocene (Fe(C5H5)2): Another metallocene with iron as the central metal, used in catalysis and materials science.

  • Cobaltocene (Co(C5H5)2): Similar to ferrocene but with cobalt, used in organic synthesis and as a reducing agent.

  • Nickelocene (Ni(C5H5)2): Contains nickel and is used in catalysis and as a precursor for nickel-based materials.

Titanocene dichloride is unique due to its titanium center, which imparts distinct chemical properties and reactivity compared to other metallocenes.

Properties

InChI

InChI=1S/2C5H5.2ClH.Ti/c2*1-2-4-5-3-1;;;/h2*1-5H;2*1H;/q;;;;+2/p-2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKLWATAZDMHTSH-UHFFFAOYSA-L
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[CH]1[CH][CH][CH][CH]1.[CH]1[CH][CH][CH][CH]1.Cl[Ti]Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10Cl2Ti
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.96 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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